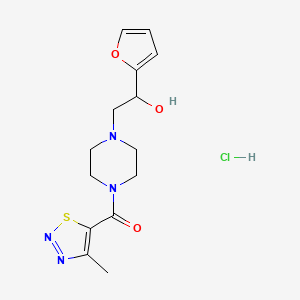

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

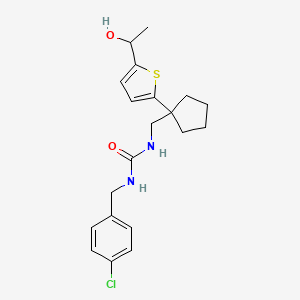

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ATB-346, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic properties. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been synthesized to reduce the gastrointestinal side effects of traditional NSAIDs.

Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

One study focused on the synthesis and antimicrobial evaluation of related tetrazole-thiophene carboxamides. These compounds, including structures analogous to "N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide," showed significant antimicrobial activity. Molecular docking studies were also conducted to understand the interaction mechanisms between these compounds and microbial proteins, providing insights into their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthesis and Characterization of Novel Compounds

Another aspect of research on compounds similar to "N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide" involves their synthesis and characterization. For instance, novel tetrazoles have been synthesized and characterized, which are evaluated for their potential applications in corrosion inhibition for mild steel in acidic media. This research demonstrates the versatility of tetrazole derivatives in industrial applications beyond pharmaceuticals (Aouine et al., 2011).

Structural Studies and NLO Properties

The structural studies of tetrazolate-based tectons, including those similar to "N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide," reveal their potential in forming chiral coordination networks. These structures are evaluated for their nonlinear optical (NLO) properties, indicating applications in materials science and photonics. The effect of substituents on the tetrazole ring on the structural topologies and NLO properties offers insights into the design of new materials with desired optical characteristics (Liao et al., 2013).

Anticancer Evaluation

Compounds structurally related to "N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide" have been synthesized and evaluated for their anticancer activity. These studies provide a foundation for developing new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Ravinaik et al., 2021).

Synthesis and Antimicrobial Activity

Further research includes the synthesis of benzimidazole derivatives, demonstrating the broad scope of chemical transformations that compounds like "N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide" can undergo. These compounds have been evaluated for their antimicrobial and antitubercular activities, providing insights into their potential therapeutic applications (Datta et al., 2003).

properties

IUPAC Name |

N-(3-acetylphenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11(22)13-3-2-4-14(9-13)18-16(23)12-5-7-15(8-6-12)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHQSJOEBYKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2634018.png)

![8-{[4-(Propan-2-yl)phenyl]methyl}-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2634026.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2634034.png)